molecular formula C5H3F2N3 B2942597 1-(difluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 1229623-41-9

1-(difluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2942597
CAS No.: 1229623-41-9
M. Wt: 143.097
InChI Key: BYUPGFOHOPAVGD-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a difluoromethyl group and a carbonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole-4-carbonitrile with difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various difluoromethylated pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes in the fungal metabolic pathway, leading to the disruption of cellular processes. The difluoromethyl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-(difluoromethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N3/c6-5(7)10-3-4(1-8)2-9-10/h2-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUPGFOHOPAVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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